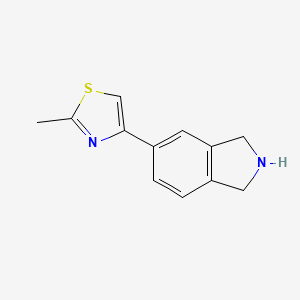
3-Chloro-4-(2-methylpropoxy)-5-(2-methylpyridin-4-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(2-methylpropoxy)-5-(2-methylpyridin-4-yl)aniline is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-methylpropoxy)-5-(2-methylpyridin-4-yl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of the chloro and pyridinyl groups through nucleophilic aromatic substitution reactions.
Etherification: Formation of the propoxy group via etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-(2-methylpropoxy)-5-(2-methylpyridin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and other derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-(2-methylpropoxy)-5-(2-methylpyridin-4-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound is investigated for its use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-(2-methylpropoxy)-5-(2-methylpyridin-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic regulation, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-4-(2-methoxy)-5-(2-methylpyridin-4-yl)aniline
- 3-Chloro-4-(2-ethoxy)-5-(2-methylpyridin-4-yl)aniline
- 3-Chloro-4-(2-propoxy)-5-(2-methylpyridin-4-yl)aniline
Uniqueness
3-Chloro-4-(2-methylpropoxy)-5-(2-methylpyridin-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpropoxy group, in particular, influences its reactivity and interaction with molecular targets, differentiating it from other similar compounds.
Eigenschaften
Molekularformel |
C16H19ClN2O |
|---|---|
Molekulargewicht |
290.79 g/mol |
IUPAC-Name |
3-chloro-4-(2-methylpropoxy)-5-(2-methylpyridin-4-yl)aniline |
InChI |
InChI=1S/C16H19ClN2O/c1-10(2)9-20-16-14(7-13(18)8-15(16)17)12-4-5-19-11(3)6-12/h4-8,10H,9,18H2,1-3H3 |
InChI-Schlüssel |
TZXGQHFVWJATPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=C1)C2=C(C(=CC(=C2)N)Cl)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


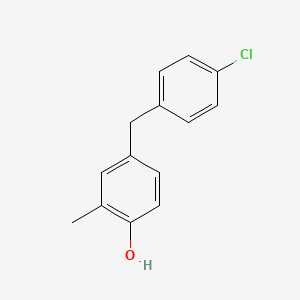
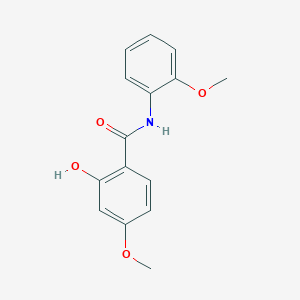
![(1S,4S)-1-methyl-7-(trifluoromethyl)-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-amine;hydrochloride](/img/structure/B13886234.png)
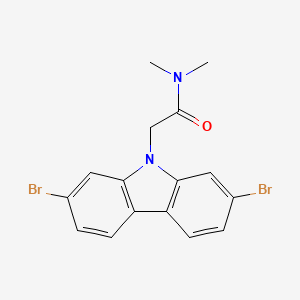
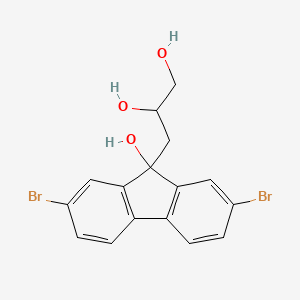
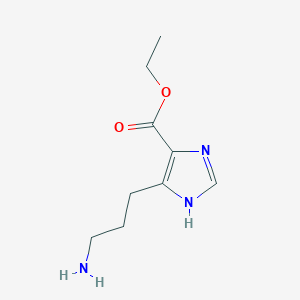
![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-fluorophenyl]-3-hydroxypropanoate](/img/structure/B13886251.png)
![2,5-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13886257.png)
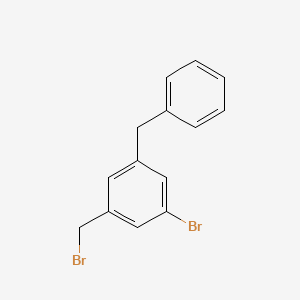

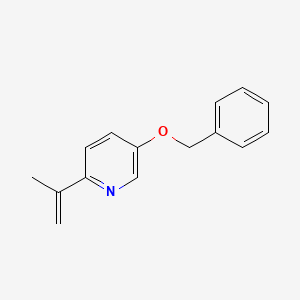
![1-Imidazo[1,2-a]pyridin-7-ylpiperazin-2-one](/img/structure/B13886297.png)

